1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane
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Overview
Description
1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane is an organic compound that features a cyclopropane ring substituted with two chlorine atoms and a prop-2-en-1-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane typically involves the reaction of cyclopropane derivatives with appropriate chlorinating agents and allyl alcohol derivatives
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process generally involves continuous flow reactors to ensure consistent product quality and efficient use of resources.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or to remove the prop-2-en-1-yloxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of less chlorinated cyclopropane derivatives or deoxygenated products.
Scientific Research Applications
1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s reactivity is influenced by the presence of the cyclopropane ring and the electron-withdrawing chlorine atoms, which can affect its binding affinity and activity in various pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichlorocyclopropane: Lacks the prop-2-en-1-yloxy methyl group, making it less reactive in certain substitution reactions.
2-Chloromethyl-1,1-dichlorocyclopropane: Similar structure but with different substitution patterns, leading to varied reactivity and applications.
1,1-Dichloro-2-methylcyclopropane:
Uniqueness
1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane is unique due to the presence of both the cyclopropane ring and the prop-2-en-1-yloxy methyl group, which confer distinct reactivity and potential for diverse applications in synthesis and industry.
Properties
CAS No. |
146064-17-7 |
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Molecular Formula |
C7H10Cl2O |
Molecular Weight |
181.06 g/mol |
IUPAC Name |
1,1-dichloro-2-(prop-2-enoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H10Cl2O/c1-2-3-10-5-6-4-7(6,8)9/h2,6H,1,3-5H2 |
InChI Key |
ZKPICJSTFIZDET-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1CC1(Cl)Cl |
Origin of Product |
United States |
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